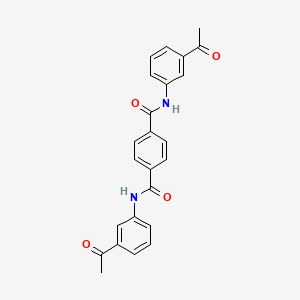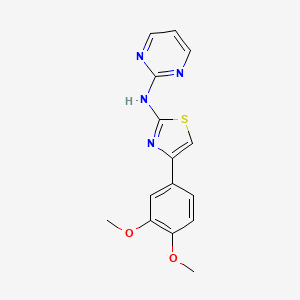
N1,N4-BIS(3-ACETYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-BIS(3-ACETYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound that belongs to the class of dicarboxamides It is characterized by the presence of two acetylphenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(3-ACETYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 3-acetylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(3-ACETYLPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The carbonyl groups in the acetylphenyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzene-1,4-dicarboxylic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N1,N4-BIS(3-ACETYLPHENYL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N1,N4-BIS(3-ACETYLPHENYL)BENZENE-1,4-DICARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. In materials science, its electronic properties can be harnessed to develop novel materials with desirable optical and electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of acetyl groups.
N1,N4-bis(5-methylhexan-2-yl)benzene-1,4-diamine: Contains alkyl groups instead of acetylphenyl groups.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridinyl groups instead of acetylphenyl groups.
Uniqueness
N1,N4-BIS(3-ACETYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of acetylphenyl groups, which impart specific electronic and steric properties
Properties
IUPAC Name |
1-N,4-N-bis(3-acetylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-15(27)19-5-3-7-21(13-19)25-23(29)17-9-11-18(12-10-17)24(30)26-22-8-4-6-20(14-22)16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESBYFZIAVIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6'-amino-2'-benzyl-2-oxo-1,1',2,2',3',8a'-hexahydro-7'H-spiro[indole-3,8'-isoquinoline]-5',7',7'-tricarbonitrile](/img/structure/B5025232.png)

![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025247.png)
![(5E)-5-[[3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5025260.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide](/img/structure/B5025272.png)
![1-[(2,4-difluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5025288.png)
![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B5025306.png)
![5-chloro-2-[2-(4-morpholinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B5025309.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B5025314.png)
![1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5025316.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-1-[(2-chloro-4-fluorophenyl)methyl]-N-methyltriazole-4-carboxamide](/img/structure/B5025332.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline](/img/structure/B5025337.png)
